5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline
Description
Properties
IUPAC Name |
5-fluoro-2-(1-methylimidazol-2-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJFRYUKZZBWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various enzymes and receptors.
Mode of Action
Biochemical Pathways
Imidazole derivatives are known to be key components in a variety of functional molecules and can affect multiple biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Analysis
Biochemical Properties
5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. These changes can lead to alterations in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with potential implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, toxic or adverse effects may occur, including cellular damage or disruption of normal physiological processes. Understanding these dosage effects is crucial for determining safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline within cells and tissues are critical for its biochemical activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. These factors can affect the compound’s overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is important for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Biological Activity
5-Fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline, with the CAS number 1019484-54-8, is an organic compound notable for its diverse biological activities. It has a molecular formula of C10H10FN3S and a molecular weight of 223.27 g/mol. This compound is primarily recognized for its potential applications in drug design, particularly as an antibacterial, antifungal, and anticancer agent.
The biological activity of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is largely attributed to its imidazole moiety, which allows it to interact with various enzymes and receptors. Imidazole derivatives are known to act as enzyme substrates or inhibitors, influencing numerous biochemical pathways. This compound can bind to active sites or allosteric sites on enzymes, leading to either inhibition or activation of their functions.
Antimicrobial Properties
Research indicates that compounds with imidazole structures exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar derivatives can effectively inhibit the growth of bacterial strains and fungi. The specific activity of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline against various pathogens remains an area of active investigation .
Anticancer Activity
5-Fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline has shown promise in cancer research. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For example, related compounds have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF7 and A549 .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Cytotoxicity Testing : In a study assessing cytotoxic effects on MCF7 and NCI-H460 cell lines, derivatives similar to 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline demonstrated significant growth inhibition with IC50 values ranging from 3.79 to 42.30 µM .
- Mechanistic Insights : The compound's mechanism involves modulation of cell signaling pathways, influencing gene expression related to cell cycle regulation and apoptosis. This was evidenced by alterations in gene expression profiles following treatment with the compound .
- Dosage Effects : Dosage-dependent studies indicated that lower concentrations could enhance metabolic pathways beneficially, while higher doses might lead to cytotoxic effects.
The biochemical properties of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline include:
| Property | Value |
|---|---|
| Molecular Formula | C10H10FN3S |
| Molecular Weight | 223.27 g/mol |
| Purity | Typically >95% |
| Storage Temperature | Room Temperature |
These properties are crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. Research indicates that imidazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. A study highlighted its potential against pathogens such as Staphylococcus aureus and Candida albicans, showcasing its ability to serve as an antibacterial and antifungal agent. The mechanism of action typically involves interference with microbial metabolic pathways, leading to cell death.
Anticancer Potential
5-Fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline has shown promise in cancer research. In vitro studies have reported its ability to induce apoptosis in several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, related compounds have exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic effects against these cancer cells.
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to modulate key biochemical pathways. It can act as an enzyme inhibitor or substrate, influencing various cellular processes such as:
- Cell Cycle Regulation : By affecting gene expression related to cell cycle checkpoints.
- Apoptosis : Inducing programmed cell death through modulation of apoptotic pathways.
Studies have shown that treatment with this compound alters gene expression profiles, leading to changes in cellular signaling and metabolic processes.
Several studies have explored the effects of this compound in various contexts:
- Cytotoxicity Testing : In a study assessing cytotoxic effects on MCF7 and NCI-H460 cell lines, derivatives similar to this compound demonstrated significant growth inhibition with IC50 values ranging from 3.79 to 42.30 µM.
- Dosage Effects : Research indicates that lower concentrations may enhance beneficial metabolic pathways, while higher doses could lead to cytotoxic effects.
Transport and Distribution
The transport mechanisms of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline within biological systems are essential for its efficacy. It may utilize specific transporters or binding proteins for cellular uptake, influencing its localization and accumulation within tissues.
Comparison with Similar Compounds
Comparison with Structural Analogs
The table below compares 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline with five structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological relevance.
Key Structural and Functional Differences
A. Halogen Substitution (F vs. Cl)
- Fluorine : Smaller atomic radius and higher electronegativity may improve binding to polar enzyme pockets (e.g., kinases) .
B. Linker and Imidazole Substitution
- Sulfanyl Bridge (S) : Enhances conformational flexibility compared to direct imidazole linkages (e.g., imidazol-1-yl). May facilitate interactions with cysteine residues in proteins .
- Methyl Group on Imidazole : Stabilizes the imidazole ring against metabolic degradation and increases lipophilicity, improving membrane permeability .
C. Collision Cross-Section (CCS) and Molecular Shape
Research Findings and Implications
Physicochemical Properties
- Solubility: Limited data available, but methyl and sulfanyl groups likely reduce aqueous solubility compared to non-methylated analogs.
- Stability : Methyl substitution on imidazole enhances metabolic stability, as seen in crystallographic studies using SHELX-refined structures .
Preparation Methods
Nucleophilic Aromatic Substitution with Thiol-Functionalized Imidazole Derivatives
- The synthesis often begins with a 5-fluoro-2-halogenated aniline (e.g., 5-fluoro-2-chloroaniline) as the aromatic substrate.
- A nucleophilic substitution reaction is carried out using a thiol-functionalized 1-methylimidazole derivative, where the sulfur atom acts as a nucleophile attacking the halogenated aromatic ring.
- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
- Mild bases such as potassium carbonate or sodium hydride may be used to deprotonate the thiol group, facilitating the nucleophilic attack.
- Reaction temperatures range from room temperature to reflux (~80–120 °C), with reaction times spanning several hours (e.g., 12–16 hours).
- After completion, the reaction mixture is quenched with water and extracted with organic solvents such as ethyl acetate.
- Purification is achieved by recrystallization or chromatographic techniques.
Condensation via Thiolation of 5-fluoro-2-aminothiophenol with 1-methylimidazole Derivatives
- An alternative approach involves first preparing 5-fluoro-2-aminothiophenol, which contains a free thiol group on the aromatic ring.
- This intermediate is then reacted with 1-methyl-1H-imidazol-2-yl halides (e.g., chloromethyl or bromomethyl derivatives) to form the sulfanyl linkage.
- The reaction proceeds via nucleophilic substitution of the halide by the thiol group.
- Typically conducted in polar solvents under reflux conditions.
- This method allows better control over regioselectivity and avoids direct aromatic substitution on the aniline ring.
Typical Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Nucleophilic aromatic substitution | 5-fluoro-2-chloroaniline + 1-methylimidazole-2-thiol + K2CO3 | DMF | 80–110 °C | 12–16 h | 65–85 | Polar aprotic solvent enhances nucleophilicity |
| 2. Thiolation via halomethylimidazole | 5-fluoro-2-aminothiophenol + 2-(chloromethyl)-1-methylimidazole | DMSO or DMF | Reflux (~100 °C) | 6–12 h | 70–90 | Halide displacement by thiol group |
Purification and Characterization
- After reaction completion, the mixture is diluted with water and extracted with organic solvents such as ethyl acetate or dichloromethane.
- Organic layers are washed, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
- Crude products are purified by recrystallization from solvents like diethyl ether or by column chromatography using gradients of ethyl acetate and hexane.
- Characterization is performed by melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Research Findings and Notes
- The presence of the fluorine substituent on the aniline ring influences the nucleophilicity and reactivity, often requiring optimization of reaction conditions.
- The choice of solvent and base critically impacts the yield and selectivity of the sulfanyl linkage formation.
- The sulfanyl linkage formation via thiol displacement of halomethylimidazole derivatives tends to provide higher regioselectivity and cleaner products.
- Thermal stability of the compound is generally high, with melting points above 150 °C reported for related analogs.
- No direct literature or patent data specifically detailing the preparation of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline was found, but analogous methods for related substituted anilines and imidazole derivatives have been successfully applied.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Nucleophilic aromatic substitution | 5-fluoro-2-chloroaniline + 1-methylimidazole-2-thiol | K2CO3 or NaH | DMF or DMSO | 80–110 °C | Straightforward, moderate yields | Requires strong base, longer reaction times |
| Thiolation via halomethylimidazole | 5-fluoro-2-aminothiophenol + 2-(chloromethyl)-1-methylimidazole | None or mild base | DMF or DMSO | Reflux (~100 °C) | High regioselectivity, cleaner products | Requires preparation of aminothiophenol intermediate |
Q & A
Q. What strategies enhance the reproducibility of synthetic protocols for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
